molecular formula C16H14BrN3O3 B4504137 5-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide

5-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide

Cat. No.: B4504137
M. Wt: 376.20 g/mol
InChI Key: LBJUJWLUMZDRAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It contains a furan ring, a benzimidazole moiety, and a tetrahydrofuran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the tetrahydrofuran group: This step involves the reaction of the benzimidazole derivative with tetrahydrofuran in the presence of a strong base.

    Formation of the furan-2-carboxamide: This final step involves the reaction of the brominated benzimidazole derivative with furan-2-carboxylic acid or its derivative under amide-forming conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzimidazole moiety can be reduced to form dihydrobenzimidazole derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another furan-2-carboxamide derivative with different substituents.

    5-bromo-2-thiophenecarboxaldehyde: A simpler compound with a thiophene ring instead of a benzimidazole moiety.

    5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide: A related compound with a thiazole ring.

Uniqueness

5-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide is unique due to its combination of a furan ring, a benzimidazole moiety, and a tetrahydrofuran group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O3/c17-14-6-5-13(23-14)16(21)18-9-3-4-10-11(8-9)20-15(19-10)12-2-1-7-22-12/h3-6,8,12H,1-2,7H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJUJWLUMZDRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide
Reactant of Route 6
Reactant of Route 6
5-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.